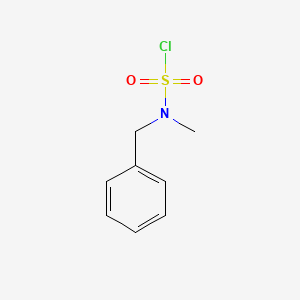
Benzyl(methyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(methyl)sulfamoyl chloride is a chemical compound with the molecular formula C8H10ClNO2S . It contains a total of 23 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 23 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s worth noting that sulfamoyl azides have been used in the Chan–Lam coupling reaction with arylboronic acids for the synthesis of unsymmetrical N-arylsulfamides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted melting point of 96.75°C, a boiling point of 155-159°C, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.58 .Scientific Research Applications
Environmental Science and Chemistry
Transformation of Antibacterial Agents
- The study by Dodd, M. C., & Huang, C.-H. (2004) explored the kinetics, mechanisms, and pathways of the antibacterial agent sulfamethoxazole (SMX) in reactions with chlorine, assessing the impact of chlorination processes on the fate of sulfonamides in municipal wastewaters and drinking waters. The research highlighted the rapid reactions between free available chlorine and SMX, indicating substantial transformations of sulfonamide antibacterials during disinfection processes with chlorine residuals. This study underscores the environmental implications of chlorination on water treatment and the chemical stability of sulfonamide antibiotics in aquatic systems (Dodd & Huang, 2004).
Bioactive Compounds Synthesis
- Research by Irshad et al. (2014) focused on synthesizing O- and N-substituted derivatives, starting with planetol, and exploring their biological activities. The study highlighted the value of sulfamoyl and acetamoyl groups in producing compounds with significant enzyme inhibition and antibacterial properties, offering insights into the synthetic pathways and potential applications of these derivatives in medicinal chemistry (Irshad et al., 2014).
Materials Science
Nanofiltration Membrane Development
- A study by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes for dye solution treatment, demonstrating improved water flux and dye rejection. The incorporation of sulfonated aromatic diamine monomers enhanced membrane hydrophilicity and performance, illustrating the application of sulfonamide chemistry in developing advanced materials for water purification (Liu et al., 2012).
Safety and Hazards
Benzyl(methyl)sulfamoyl chloride is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be stored at room temperature . The safety information signal word for this compound is "Danger" . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .
Mechanism of Action
Target of Action
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound has a molecular weight of 21969 , which could influence its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction results in the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that the compound is typically stored at room temperature , suggesting that it is stable under standard environmental conditions.
properties
IUPAC Name |
N-benzyl-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHMMRCYKRHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36959-70-3 |
Source


|
| Record name | N-benzyl-N-methylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)


![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)
